molecular formula C8H6Br2O2 B1583977 3',5'-Dibromo-4'-hydroxyacetophenone CAS No. 2887-72-1

3',5'-Dibromo-4'-hydroxyacetophenone

Cat. No.: B1583977
CAS No.: 2887-72-1
M. Wt: 293.94 g/mol
InChI Key: ZNWPTJSBHHIXLJ-UHFFFAOYSA-N
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Description

3’,5’-Dibromo-4’-hydroxyacetophenone is an organic compound with the molecular formula C8H6Br2O2. It is a derivative of acetophenone, where the phenyl ring is substituted with two bromine atoms at the 3’ and 5’ positions and a hydroxyl group at the 4’ position. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

3’,5’-Dibromo-4’-hydroxyacetophenone can be synthesized from 4-hydroxyacetophenone through a bromination reaction. The bromination is typically carried out using N-bromosuccinimide (NBS) in the presence of lithium perchlorate (LiClO4) dispersed on silica gel (SiO2). The reaction proceeds as follows:

  • Dissolve 4-hydroxyacetophenone in an appropriate solvent, such as acetic acid or chloroform.
  • Add N-bromosuccinimide to the solution.
  • Introduce lithium perchlorate dispersed on silica gel to the reaction mixture.
  • Allow the reaction to proceed at room temperature or under reflux conditions, depending on the desired yield and reaction rate.
  • After the reaction is complete, isolate the product by filtration and purify it through recrystallization.

Industrial Production Methods

In an industrial setting, the production of 3’,5’-dibromo-4’-hydroxyacetophenone may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the choice of solvents and catalysts may be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3’,5’-Dibromo-4’-hydroxyacetophenone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction Reactions: The carbonyl group can be reduced to form an alcohol.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide (NaNH2) or thiourea can be used under mild conditions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

    Substitution: Formation of 3’,5’-disubstituted-4’-hydroxyacetophenone derivatives.

    Oxidation: Formation of 3’,5’-dibromo-4’-hydroxybenzoic acid.

    Reduction: Formation of 3’,5’-dibromo-4’-hydroxybenzyl alcohol.

Scientific Research Applications

3’,5’-Dibromo-4’-hydroxyacetophenone has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Pharmaceuticals: Potential precursor for the development of brominated phenolic drugs with antimicrobial and anticancer properties.

    Material Science: Utilized in the preparation of brominated polymers and resins with enhanced thermal stability and flame retardancy.

    Biological Studies: Employed in the study of enzyme inhibition and protein interactions due to its brominated phenolic structure.

Mechanism of Action

The mechanism of action of 3’,5’-dibromo-4’-hydroxyacetophenone involves its interaction with biological molecules through its bromine and hydroxyl functional groups. The bromine atoms can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds with target proteins or enzymes. These interactions can modulate the activity of enzymes or disrupt protein-protein interactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3’,5’-Dichloro-4’-hydroxyacetophenone: Similar structure but with chlorine atoms instead of bromine.

    3’,5’-Difluoro-4’-hydroxyacetophenone: Contains fluorine atoms instead of bromine.

    4’-Hydroxyacetophenone: Lacks the bromine substituents.

Uniqueness

3’,5’-Dibromo-4’-hydroxyacetophenone is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and biological activity compared to its chloro, fluoro, and unsubstituted analogs. The bromine atoms enhance the compound’s ability to participate in halogen bonding and increase its overall molecular weight, which can influence its pharmacokinetic properties and interactions with biological targets.

Properties

IUPAC Name

1-(3,5-dibromo-4-hydroxyphenyl)ethanone
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6Br2O2/c1-4(11)5-2-6(9)8(12)7(10)3-5/h2-3,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWPTJSBHHIXLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70183071
Record name 1-(3,5-Dibromo-4-hydroxyphenyl)ethan-1-one
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Molecular Weight

293.94 g/mol
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CAS No.

2887-72-1
Record name 3′,5′-Dibromo-4′-hydroxyacetophenone
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Record name 1-(3,5-Dibromo-4-hydroxyphenyl)ethan-1-one
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Record name 1-(3,5-Dibromo-4-hydroxyphenyl)ethan-1-one
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Record name 1-(3,5-dibromo-4-hydroxyphenyl)ethan-1-one
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Record name 3′,5′-Dibromo-4′-hydroxyacetophenone
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Synthesis routes and methods

Procedure details

In 5 ml of acetic anhydride was dissolved 5.0 g of 2,6-dibromophenol and, one drop of conc. sulfuric acid was added to the solution. While sometimes manually shaking, the mixture was stirred. When generation of heat stopped, the solution was poured onto 50 ml of ice water and the precipitated crystals of acetic acid-2,6-dibromophenyl were taken by filtration. The crystals were washed with chilled water and dried under reduced pressure. Next, this acetic acid-2,6-dibromophenyl was dissolved in 20 ml of nitrobenzene and 4.0 g of powdery aluminum chloride was gradually added to the solution. The reaction was carried out at 60° to 70° C. for 50 hours to effect Fries rearrangement. After completion of the reaction, the reaction solution was poured onto 100 ml of cold dil. hydrochloric acid. After allowing to stand at 5° C. overnight, the precipitated crystals were taken out by filtration, washed with n-hexane and dried under reduced pressure to give 3.87 g of 2,6-dibromo-4-acetylphenol as crude crystals. The crystals were recrystallized from hot ethyl acetate to give 2.42 g of pure 2,6-dibromo-4-acetylphenol as light brown crystals. 2,6-Dibromo-4-acetylphenol (3,5-dibromo-4-hydroxyacetophenone): C8H6Br2O2
[Compound]
Name
ice water
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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